molecular formula C14H15NO2 B7983439 N-Methoxy-N,4-dimethyl-1-naphthamide CAS No. 1807542-90-0

N-Methoxy-N,4-dimethyl-1-naphthamide

Cat. No.: B7983439
CAS No.: 1807542-90-0
M. Wt: 229.27 g/mol
InChI Key: IUXISEWXSKUQIM-UHFFFAOYSA-N
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Description

N-Methoxy-N,4-dimethyl-1-naphthamide is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthamide, characterized by the presence of a methoxy group and two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,4-dimethyl-1-naphthamide typically involves the reaction of 4-dimethylaminonaphthalene-1-carboxylic acid with methoxyamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,4-dimethyl-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthamide derivatives depending on the reagents used.

Scientific Research Applications

N-Methoxy-N,4-dimethyl-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its stability and luminescent properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N,4-dimethyl-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anticancer research, it may interact with DNA or proteins involved in cell proliferation, thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-1-naphthamide
  • N-Methoxy-N,4-dimethyl-2-naphthamide
  • N-Methoxy-N,4-dimethyl-1-anthramide

Uniqueness

N-Methoxy-N,4-dimethyl-1-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and OLED materials.

Properties

IUPAC Name

N-methoxy-N,4-dimethylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-9-13(14(16)15(2)17-3)12-7-5-4-6-11(10)12/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXISEWXSKUQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231045
Record name 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807542-90-0
Record name 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807542-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxamide, N-methoxy-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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